molecular formula C13H22FNO3 B13513895 tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate

tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate

Cat. No.: B13513895
M. Wt: 259.32 g/mol
InChI Key: KMMSTYNMYKFFJF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl)ethyl)carbamate is a synthetic organic compound with a complex bicyclic structure It is characterized by the presence of a fluoromethyl group and an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate typically involves multiple steps. One common approach is the reaction of a fluoromethyl-substituted oxabicyclohexane derivative with tert-butyl carbamate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its fluoromethyl group can serve as a marker for tracking biochemical processes .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The fluoromethyl group may enhance binding affinity and selectivity, while the oxabicyclohexane ring system provides structural rigidity. These interactions can modulate biological pathways and elicit specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate is unique due to the presence of the fluoromethyl group and the oxabicyclohexane ring system. These structural features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not address .

Properties

Molecular Formula

C13H22FNO3

Molecular Weight

259.32 g/mol

IUPAC Name

tert-butyl N-[2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl]carbamate

InChI

InChI=1S/C13H22FNO3/c1-11(2,3)18-10(16)15-5-4-12-6-13(7-12,8-14)17-9-12/h4-9H2,1-3H3,(H,15,16)

InChI Key

KMMSTYNMYKFFJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC12CC(C1)(OC2)CF

Origin of Product

United States

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